The Core Mechanism of Losartan on Angiotensin II Type 1 Receptors: A Technical Guide
The Core Mechanism of Losartan on Angiotensin II Type 1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the molecular and cellular mechanisms underpinning the action of Losartan (B1675146), the prototype of the Angiotensin II Receptor Blocker (ARB) class, on the Angiotensin II Type 1 (AT1) receptor. It provides a detailed examination of its binding kinetics, downstream signaling effects, and the experimental methodologies used to characterize its pharmacological profile.
Introduction to Losartan and the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1] The primary effector of this system, the octapeptide hormone Angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs): the AT1 and AT2 receptors.[1][2] The AT1 receptor mediates most of the well-known effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[2][3]
Losartan was the first orally active, non-peptide antagonist developed to selectively block the AT1 receptor, providing a targeted approach to inhibit the RAS.[4][5] Following oral administration, Losartan is partially converted by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) to its active metabolite, EXP3174.[6][7] This metabolite exhibits significantly higher affinity and more potent antagonism at the AT1 receptor.[6][8]
Molecular Interaction and Binding Characteristics
Losartan and its metabolite, EXP3174, function by directly competing with Angiotensin II for binding to the AT1 receptor. However, they exhibit different modes of antagonism.
-
Losartan: The parent compound is a competitive and surmountable antagonist .[9][10] This means that its inhibitory effect can be overcome by increasing the concentration of the agonist, Angiotensin II.[9] Losartan has a rapid dissociation rate from the AT1 receptor.[11] Docking studies suggest its tetrazole moiety forms a salt bridge with Arg167 in the second extracellular loop (ECL2) of the receptor, but it has fewer interaction points compared to other ARBs.[12][13]
-
EXP3174: The active metabolite is considered a non-competitive or insurmountable antagonist .[5][10] Its effects are not fully reversed by high concentrations of Ang II. This insurmountability is attributed to its very slow dissociation kinetics from the AT1 receptor, leading to a prolonged duration of action.[5][11] The carboxylic acid group of EXP3174 is thought to form a key salt bridge interaction with Lys199 in the fifth transmembrane domain (TM5) of the AT1 receptor.[4][13]
Some studies also suggest that Losartan and other ARBs can act as inverse agonists , meaning they can inhibit the basal, ligand-independent activity of the AT1 receptor.[14][15] The potency of this inverse agonism varies among different ARBs, with some studies indicating that Losartan is a weaker inverse agonist compared to others like olmesartan (B1677269) and valsartan.[15]
Data Presentation: Binding Affinities at the AT1 Receptor
The affinity of a compound for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the pKi (-log Ki).
| Compound | Binding Affinity (Ki / Kd) | pKi | Antagonism Type | References |
| Losartan | ~25.2 nM (Ki) | 7.17 ± 0.07 | Competitive, Surmountable | [16][17][18] |
| EXP3174 | ~0.1 nM (Kd) | - | Non-competitive, Insurmountable | [4][5] |
| Candesartan | ~0.051 nM (Ki) | 8.61 ± 0.21 | Non-competitive, Insurmountable | [16][17][18] |
| Valsartan | ~2.38 nM (Ki) | 7.65 ± 0.12 | Non-competitive, Insurmountable | [16][17][18] |
| Irbesartan | ~4.05 nM (Ki) | - | Non-competitive, Insurmountable | [15][16] |
| Telmisartan | - | 8.19 ± 0.04 | Non-competitive, Insurmountable | [17][18] |
Note: Binding affinity values can vary between studies depending on the experimental conditions, tissue/cell type, and radioligand used.
Impact on Downstream Signaling Pathways
By blocking Ang II from binding to the AT1 receptor, Losartan prevents the activation of multiple downstream signaling cascades.
Canonical Gq/11 Pathway
The AT1 receptor primarily couples to the Gq/11 family of heterotrimeric G proteins.[2][7] Agonist binding triggers the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid release of intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ synergistically activate Protein Kinase C (PKC).
This cascade ultimately leads to physiological responses such as the contraction of vascular smooth muscle cells, resulting in vasoconstriction.[2][3] Losartan effectively blocks this entire pathway by preventing the initial G protein coupling.
Non-Canonical (G-Protein Independent) Pathways
The AT1 receptor can also signal through G-protein independent pathways, often involving β-arrestin. Furthermore, Ang II binding can lead to the transactivation of other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). This transactivation can initiate distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK).[2] Activation of the ERK pathway is linked to cellular growth, hypertrophy, and inflammation.[19] Studies have shown that Losartan can block TGF-β-induced phosphorylation of ERK, thereby inhibiting processes like endothelial-to-mesenchymal transformation.[19]
Novel Allosteric Mechanisms
Recent research indicates that the AT1 receptor can form heterodimers with other GPCRs, such as the Dopamine D1 receptor (D1R).[20] In this context, Losartan has been identified as an allosteric modifier. The binding of Losartan to the AT1 receptor strengthens the AT1R-D1R interaction and enhances D1R signaling, which promotes natriuresis and contributes to Losartan's overall antihypertensive effect.[20] This novel mechanism suggests that Losartan's therapeutic benefits may extend beyond simple AT1 receptor blockade.
Experimental Protocols
The characterization of Losartan's interaction with the AT1 receptor relies on a variety of robust in vitro assays.
Radioligand Binding Assays
These assays are the gold standard for quantifying the affinity of a ligand for a receptor.[16][21] A competitive binding assay is used to determine the Ki of an unlabeled compound like Losartan.
Objective: To determine the affinity (Ki) of Losartan for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Receptor Source: Membrane preparations from cells (e.g., CHO, HEK) or tissues (e.g., rat liver) expressing the human AT1 receptor.[16][22]
-
Radioligand: A high-affinity AT1 receptor ligand labeled with a radioisotope, such as [¹²⁵I][Sar¹,Ile⁸]AngII.[22]
-
Unlabeled Ligand: Losartan (test compound) and a known non-selective binder for determining non-specific binding (e.g., a high concentration of unlabeled Ang II).
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), wash buffer.[23]
-
Equipment: 96-well plates, filtration apparatus (e.g., cell harvester), glass fiber filters, scintillation counter.[23]
Methodology:
-
Membrane Preparation: Cells or tissues expressing the AT1 receptor are homogenized and centrifuged to isolate a membrane fraction, which is then resuspended in assay buffer. Protein concentration is determined.[16][23]
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound (Losartan) and a constant amount of receptor membrane preparation.[23]
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding: Radioligand + Membranes + a saturating concentration of an unlabeled agonist (e.g., Ang II).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[23]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter.[23]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Losartan to generate a competition curve.
-
Determine the IC50 value (the concentration of Losartan that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition, providing information on the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).
Example: Inositol Phosphate (IP) Accumulation Assay
Objective: To determine the ability of Losartan to inhibit Ang II-stimulated IP production, a direct measure of Gq/11 pathway activation.
Methodology:
-
Cell Culture: Culture cells expressing the AT1 receptor (e.g., CHO-AT1 cells).
-
Labeling: Pre-incubate cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-treatment: Incubate cells with varying concentrations of Losartan for a set period.
-
Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II (typically the EC80) for a defined time.
-
Lysis and Extraction: Stop the reaction and lyse the cells. Extract the inositol phosphates using ion-exchange chromatography.
-
Quantification: Measure the amount of accumulated [³H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the IP accumulation against the concentration of Losartan to determine its IC50 for functional inhibition.
Conclusion
Losartan exerts its therapeutic effects through a multifaceted mechanism of action at the AT1 receptor. It acts as a competitive, surmountable antagonist, while its more potent metabolite, EXP3174, provides insurmountable antagonism with a prolonged duration of action. By blocking the canonical Gq/11 pathway, Losartan prevents Angiotensin II-mediated vasoconstriction and aldosterone release. Emerging evidence also points to its ability to modulate non-canonical signaling pathways, such as ERK phosphorylation, and to act as an allosteric modulator of receptor heterodimers. This detailed understanding of Losartan's interaction with the AT1 receptor continues to inform the development of next-generation RAS inhibitors and highlights the complexity of GPCR pharmacology.
References
- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. droracle.ai [droracle.ai]
- 4. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. losartan drug pathwayRat Genome Database [rgd.mcw.edu]
- 8. Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin II type 1 receptor antagonists. Why do some of them produce insurmountable inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Function Basis of Attenuated Inverse Agonism of Angiotensin II Type 1 Receptor Blockers for Active-State Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Binding of Losartan to Angiotensin AT1 Receptors Increases Dopamine D1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 23. giffordbioscience.com [giffordbioscience.com]
